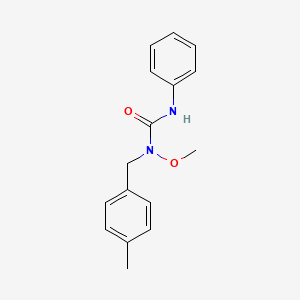

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

1-methoxy-1-[(4-methylphenyl)methyl]-3-phenylurea |

InChI |

InChI=1S/C16H18N2O2/c1-13-8-10-14(11-9-13)12-18(20-2)16(19)17-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |

InChI Key |

VWXRTKFZIHBAOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C(=O)NC2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methoxy 1 4 Methylbenzyl 3 Phenylurea

Established Synthetic Pathways for 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea

The synthesis of N,N'-substituted ureas, including this compound, traditionally relies on the reaction between an isocyanate and an amine. A common and direct pathway involves the reaction of a methoxy-substituted amine intermediate with phenyl isocyanate. vulcanchem.com

A representative synthesis proceeds as follows:

Formation of the Methoxy-Substituted Intermediate : 4-Methylbenzylamine (B130917) is reacted with methoxyamine hydrochloride. This reaction is typically conducted under an inert atmosphere (such as argon or nitrogen) to prevent unwanted side reactions.

Reaction with Phenyl Isocyanate : The resulting N-methoxy-N-(4-methylbenzyl)amine intermediate is then treated with phenyl isocyanate. vulcanchem.com This addition reaction forms the urea (B33335) linkage, yielding the final product, this compound.

Alternative established methods for creating unsymmetrical ureas often utilize phosgene (B1210022) substitutes to generate an isocyanate in situ or employ a two-step process via a carbamate (B1207046) intermediate. mdpi.com

One-Step Carbonylation : An amine precursor can be subjected to carbonylation at low temperatures using an agent like triphosgene (B27547) in the presence of a base (e.g., triethylamine) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The subsequent addition of a second amine leads to the formation of the unsymmetrical urea. mdpi.com

Two-Step Carbamate Pathway : This method involves first reacting the amine with a chloroformate, such as phenyl chloroformate, in the presence of a base like pyridine (B92270) to form a stable carbamate intermediate. This carbamate is then reacted with another amine at a slightly elevated temperature to yield the final urea product. mdpi.com

These pathways are foundational in organic synthesis for the construction of complex urea molecules.

Optimization of Precursor Synthesis and Reaction Conditions for this compound

Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize yield and purity. Key factors include the choice of solvent, reaction time, and temperature.

For the reaction between the N-methoxy-N-(4-methylbenzyl)amine intermediate and phenyl isocyanate, polar aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (THF) are preferred. vulcanchem.com The reaction is typically carried out at room temperature (20–25°C) for an extended period, often between 16 to 24 hours, to ensure the reaction goes to completion. vulcanchem.com

In analogous urea syntheses, such as those using triphosgene, the duration of the final step has been shown to be critical. For instance, increasing the reaction time after the addition of the final amine from 15 minutes to 3 hours has resulted in a significant improvement in product yield. mdpi.com This highlights the importance of allowing sufficient time for the nucleophilic attack on the in situ generated isocyanate.

The table below summarizes typical reaction conditions for the key synthetic step.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic (e.g., THF, Dichloromethane) | Solubilizes reactants without interfering with the reaction. |

| Temperature | 20–25°C (Room Temperature) | Provides sufficient energy for the reaction without promoting decomposition or side reactions. |

| Reaction Time | 16–24 hours | Ensures the reaction proceeds to completion for maximum yield. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation or reaction with atmospheric moisture. |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential, and this is accomplished through a systematic workup and purification procedure. Following the reaction, the crude product is typically isolated and purified using liquid-liquid extraction and recrystallization techniques.

A common purification protocol involves the following steps:

Solvent Removal : The reaction solvent (e.g., THF) is removed under reduced pressure. mdpi.com

Extraction : The residue is redissolved in a solvent like ethyl acetate. This organic solution is then washed successively with several aqueous solutions to remove unreacted starting materials and byproducts. mdpi.com

1 M HCl : Removes basic impurities, such as unreacted amines.

Saturated NaHCO₃ : Neutralizes any remaining acid and removes acidic byproducts.

Brine (saturated NaCl solution) : Removes the bulk of the water from the organic layer. mdpi.com

Drying and Evaporation : The washed organic layer is dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄), and then filtered. The solvent is evaporated in vacuo to yield the crude product. mdpi.com

Recrystallization : For final purification, the crude solid is often recrystallized. A common technique involves dissolving the product in a minimal amount of a hot solvent (e.g., acetone) and then slowly adding a less polar co-solvent (e.g., petroleum ether) until turbidity is observed. Cooling this mixture allows for the formation of pure crystals, which can be collected by filtration. orgsyn.org

This multi-step process is effective at isolating this compound with high purity.

Advanced and Novel Synthetic Approaches to this compound

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These include the use of novel catalysts, adherence to green chemistry principles, and the adoption of continuous flow technologies.

Application of Catalytic Methodologies in this compound Synthesis

Catalysis offers a powerful tool for improving the efficiency and selectivity of urea synthesis. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused.

One relevant advancement is the use of palladium on carbon (Pd/C) as a heterogeneous catalyst for N-methylation of urea derivatives. chemrxiv.org This methodology utilizes methanol (B129727) as both a hydrogen source and a C1 source in a tandem reaction sequence. chemrxiv.org While this specific example is for methylation, the principle of using a heterogeneous palladium catalyst could be adapted for other urea functionalizations. Studies have shown that Pd/C is highly effective in facilitating such transformations. chemrxiv.org

Other catalytic systems have been explored for the synthesis of urea precursors. For example, Pd(II) complexes have been used to efficiently catalyze the carbonylation of aniline (B41778) to form 1,3-diphenylurea. researchgate.net Additionally, non-metal catalysts such as solid acids (e.g., Kaolin-SO₃H) have been developed for other related organic syntheses, demonstrating the move away from traditional reagents. researchgate.net In non-phosgene routes to carbamates, a key precursor to ureas, zinc carbonate has been employed as an effective catalyst. uniroma1.it

The table below outlines various catalytic approaches relevant to urea synthesis.

| Catalyst | Reaction Type | Advantage |

| Palladium on Carbon (Pd/C) | N-alkylation of ureas | Heterogeneous, reusable, facilitates tandem reactions. chemrxiv.org |

| Pd(II) Complexes | Oxidative Carbonylation | High turnover frequency for urea formation from amines. researchgate.net |

| Zinc Carbonate | Carbamate Synthesis (non-phosgene) | Avoids hazardous reagents, high conversion. uniroma1.it |

Investigation of Green Chemistry Principles in the Production of this compound

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it The synthesis of this compound can be made more sustainable by incorporating these principles.

A primary goal in green urea synthesis is the replacement of hazardous reagents like phosgene and its derivatives. researchgate.net The development of non-phosgene routes, such as the catalytic carbonylation of amines or the reaction of ureas with alcohols, represents a significant step forward. researchgate.net

Another key principle is atom economy. Tandem reactions, where multiple bond-forming events occur in a single pot, are highly atom-economical. The catalytic transfer hydrogenation of urea derivatives using methanol is an example of a greener, atom-economical process. chemrxiv.org This approach uses methanol as a sustainable source of both hydrogen and methyl groups, minimizing waste. chemrxiv.org

Solvent choice is also critical. Many traditional syntheses rely on volatile organic compounds. Green approaches favor solvent-free reactions or the use of more environmentally benign solvents like water or acetone. researchgate.netugm.ac.id For example, a simple and energy-efficient synthesis of N-substituted ureas has been developed using water as the solvent, avoiding the need for organic co-solvents and simplifying purification. researchgate.net

Flow Chemistry and Continuous Synthesis Approaches for this compound

Flow chemistry, where reactants are continuously pumped through a reactor, is a transformative technology for chemical synthesis. polimi.it It offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. europa.eu

The synthesis of this compound is well-suited for a flow chemistry approach. Key benefits include:

Enhanced Safety : Many reactions in urea synthesis are exothermic. The high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. europa.euresearchgate.net

Precise Control : Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. europa.eu By using back-pressure regulators, solvents can be heated above their boiling points, accelerating reaction rates safely. polimi.itthieme-connect.de

Scalability and Automation : Scaling up production in a flow system is straightforward—one simply runs the system for a longer duration. polimi.it The entire process can be automated, integrating multiple reaction and purification steps into a single, continuous cascade. polimi.it

A typical flow setup involves pumping reagent solutions through a mixing junction and into a temperature-controlled reactor coil. The product stream then flows out continuously for collection or further processing. europa.eu This approach has been successfully applied to a wide range of organic syntheses, including the production of active pharmaceutical ingredients, and is a promising avenue for the modern, efficient production of this compound. polimi.it

Directed Chemical Derivatization Strategies for this compound

The chemical architecture of this compound provides distinct regions for selective modification. Strategies for its derivatization can be systematically categorized based on the targeted moiety: the central phenylurea backbone, the peripheral 4-methylbenzyl group, or the unique N-methoxy substituent. Such modifications are crucial for developing analogs and probing structure-activity relationships.

Regioselective Functionalization of the Phenylurea Core of this compound

The phenylurea core, consisting of a phenyl ring attached to a urea linkage, is a prime target for functionalization. The reactivity of this core is dominated by the electronic properties of the urea substituent and the potential for reactions at the nitrogen atom.

The synthesis of unsymmetrical ureas typically involves the reaction of an isocyanate with an amine, highlighting the reactivity centered around the nitrogen atoms. mdpi.comorganic-chemistry.org In the case of this compound, the secondary amine proton (-NH-) on the phenyl-facing side of the urea is the most reactive site for substitutions after deprotonation.

Furthermore, the phenyl ring itself is susceptible to electrophilic aromatic substitution. The -NH-C(O)-N(OCH₃)CH₂- substituent is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system. This directing effect guides the regioselective introduction of various functional groups. While electron-donating groups typically enhance the reactivity of urea substrates, strongly electron-withdrawing groups on the aromatic ring can retard reactions. chemrxiv.orgmdpi.com

Table 1: Potential Regioselective Reactions on the Phenylurea Core

| Reaction Type | Reagents | Potential Products (Major Isomers) |

| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-1-(4-methylbenzyl)-3-(4-nitrophenyl)urea |

| Halogenation | Br₂, FeBr₃ | 1-(4-Bromophenyl)-3-methoxy-3-(4-methylbenzyl)urea |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylphenyl)-3-methoxy-3-(4-methylbenzyl)urea |

| N-Alkylation | NaH, then R-X | 1-Alkyl-1-methoxy-1-(4-methylbenzyl)-3-phenylurea |

Modifications of the 4-Methylbenzyl Moiety in this compound Analogs

The 4-methylbenzyl moiety offers two primary sites for chemical modification: the benzylic methyl group and the aromatic ring. Transformations at these positions can significantly alter the steric and electronic properties of the molecule.

The methyl group is susceptible to oxidation and halogenation reactions. For instance, controlled oxidation can yield the corresponding alcohol, aldehyde, or carboxylic acid, introducing new functional handles for further derivatization. Benzylic bromination, typically using N-bromosuccinimide (NBS), can convert the methyl group into a bromomethyl group, a versatile precursor for nucleophilic substitution reactions.

Electrophilic aromatic substitution on the 4-methylbenzyl ring is directed by both the methyl group and the benzyl-urea substituent. The methyl group is an activating, ortho-, para-director. The -CH₂-N(OCH₃)C(O)NHPh group, being attached via a methylene (B1212753) spacer, has a weaker electronic influence on the ring but is generally considered an ortho-, para-director as well. The combined effect typically directs incoming electrophiles to the positions ortho to the methyl group (positions 3 and 5 of the ring). Studies on related aryl ureas show that electron-donating groups on the aromatic ring can enhance reactivity. chemrxiv.org

Table 2: Representative Transformations of the 4-Methylbenzyl Moiety

| Target Site | Reaction Type | Reagents | Potential Product Structure |

| Methyl Group | Oxidation | KMnO₄ | 4-((Methoxy(phenylcarbamoyl)amino)methyl)benzoic acid |

| Methyl Group | Halogenation | NBS, AIBN | 1-(4-(Bromomethyl)benzyl)-1-methoxy-3-phenylurea |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 1-Methoxy-1-(4-methyl-3-nitrobenzyl)-3-phenylurea |

| Aromatic Ring | Chlorination | Cl₂, AlCl₃ | 1-(3-Chloro-4-methylbenzyl)-1-methoxy-3-phenylurea |

Exploration of the Methoxy (B1213986) Group's Role in Reactivity and Transformations of this compound

The N-methoxy group is a distinguishing feature of this molecule and plays a significant role in its chemical behavior. The methoxy substituent is prevalent in many bioactive compounds and can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its presence on the nitrogen atom of the urea linkage introduces specific electronic and steric effects.

Electronically, the oxygen atom's lone pairs can participate in resonance, potentially affecting the nucleophilicity of the adjacent nitrogen. The methoxy group can also act as a hydrogen bond acceptor. Sterically, it adds bulk compared to a simple N-H or N-methyl urea, which can influence the molecule's preferred conformation and its ability to interact with biological targets. nih.gov The orientation of aromatic methoxy groups has been shown to modulate the redox potential in other molecular systems. science.gov

Direct chemical transformations involving the methoxy group primarily include O-demethylation or cleavage of the N-O bond. O-demethylation, often achieved with strong Lewis acids like boron tribromide (BBr₃), would convert the N-methoxyurea into an N-hydroxyurea. This transformation introduces a hydroxyl group capable of acting as a hydrogen bond donor and potential chelating agent. Reductive cleavage of the N-O bond could lead to the formation of the corresponding N-H urea, fundamentally altering the substituent pattern. Biotransformation studies on various bioactive compounds have shown that methylation and demethylation are common metabolic reactions, suggesting that the methoxy group could be a site for enzymatic modification. researchgate.net

Table 3: Potential Reactions Involving the Methoxy Group

| Reaction Type | Reagents | Product | Key Structural Change |

| O-Demethylation | BBr₃ | 1-Hydroxy-1-(4-methylbenzyl)-3-phenylurea | -OCH₃ → -OH |

| N-O Bond Cleavage | Reducing agents (e.g., H₂, Pd/C) | 1-(4-Methylbenzyl)-3-phenylurea | -N(OCH₃)- → -NH- |

Advanced Structural Elucidation and Conformational Analysis of 1 Methoxy 1 4 Methylbenzyl 3 Phenylurea

High-Resolution Spectroscopic Characterization of 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea

Spectroscopic techniques are indispensable for determining the molecular architecture of organic compounds. High-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry (MS) collectively provide a detailed picture of the connectivity, functional groups, and elemental composition of this compound.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The predicted ¹H and ¹³C NMR spectra of the title compound are based on the analysis of its constituent chemical motifs: the N-phenyl group, the N-methoxy group, and the 4-methylbenzyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons of the phenyl and 4-methylbenzyl groups would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons on the phenyl ring attached to the urea (B33335) nitrogen would likely exhibit complex splitting patterns. The four aromatic protons of the 4-methylbenzyl group are expected to appear as two distinct doublets due to their para-substitution. A key signal would be the singlet corresponding to the benzylic methylene (B1212753) protons (-CH₂-), anticipated around δ 4.3-4.7 ppm. The methyl protons (-CH₃) of the tolyl group would produce a singlet further upfield, around δ 2.3 ppm. The methoxy (B1213986) group protons (-OCH₃) are expected as a sharp singlet, likely in the δ 3.7-3.9 ppm range. The proton on the urea nitrogen (-NH-) is expected to present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the urea group is the most deshielded, with an expected chemical shift in the range of δ 153-158 ppm. uva.nl The aromatic carbons would resonate between δ 115 and 145 ppm. The benzylic carbon (-CH₂) is predicted to appear around δ 50-55 ppm. The methyl carbon of the tolyl group is expected at approximately δ 21 ppm, while the methoxy carbon (-OCH₃) would likely resonate in the δ 55-60 ppm region.

2D NMR Spectroscopy: To unambiguously assign these resonances, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would confirm the coupling between adjacent aromatic protons. An HMBC experiment would be particularly valuable, showing long-range correlations between protons and carbons. For instance, correlations would be expected between the benzylic protons and the carbons of the 4-methylbenzyl aromatic ring, as well as the urea carbonyl carbon. Similarly, the methoxy protons would show a correlation to the N-methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Urea C=O | - | 153-158 |

| Phenyl Aromatic CH | 7.0 - 7.5 (m) | 118-140 |

| 4-Methylbenzyl Aromatic CH | 7.1 - 7.3 (d, d) | 127-138 |

| Benzylic CH₂ | 4.3 - 4.7 (s) | 50-55 |

| Methyl CH₃ | ~2.3 (s) | ~21 |

| Methoxy OCH₃ | 3.7 - 3.9 (s) | 55-60 |

| Urea NH | Variable (br s) | - |

Vibrational spectroscopy probes the functional groups within a molecule. FT-IR and Raman spectra provide complementary information on the vibrational modes of this compound.

FT-IR Spectroscopy: The infrared spectrum is expected to be dominated by a strong absorption band for the urea carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. orientjchem.org The N-H stretching vibration of the urea group should appear as a distinct band around 3300-3450 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. mdpi.com The spectrum would also feature bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations of the urea moiety are expected between 1250 and 1350 cm⁻¹. researchgate.net Vibrations associated with the methoxy group, specifically the C-O stretch, would likely appear in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. Aromatic ring stretching modes, particularly the symmetric "breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. orientjchem.org The C=O stretch is also expected to be Raman active, appearing near 1655 cm⁻¹. orientjchem.org The symmetric stretching of the para-substituted benzene (B151609) ring would also provide a characteristic signal.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3450 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=O Stretch (Urea Amide I) | 1650 - 1700 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| N-H Bend (Urea Amide II) | 1520 - 1550 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR |

| C-O Stretch (Methoxy) | 1000 - 1100 | FT-IR |

Mass spectrometry provides information about the molecular weight and elemental formula of a compound, as well as its fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis using a technique like electrospray ionization (ESI) would determine the accurate mass of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the elemental formula (C₁₆H₁₈N₂O₂), distinguishing it from any other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis of the isolated [M+H]⁺ ion would reveal characteristic fragmentation pathways. For N,N'-substituted ureas, a common and diagnostic fragmentation is the cleavage of a C-N bond, leading to the elimination of an isocyanate moiety. nih.gov Two primary fragmentation routes are plausible for this molecule:

Cleavage of the N-(4-methylbenzyl) bond, leading to the formation of a 4-methylbenzyl cation (m/z 105) and a neutral 1-methoxy-3-phenylurea (B15476023) fragment.

Cleavage of the bond between the carbonyl carbon and the phenyl-substituted nitrogen, resulting in the elimination of phenyl isocyanate (PhNCO) and formation of a protonated N-methoxy-N-(4-methylbenzyl)amine fragment. nih.govresearchgate.net Further fragmentation of the 4-methylbenzyl cation could produce the tropylium (B1234903) ion (m/z 91) through rearrangement and loss of a methyl radical.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion |

| 271.1441 | [M+H]⁺ (Protonated Molecule) |

| 105.0704 | [C₈H₉]⁺ (4-methylbenzyl cation) |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |

Solid-State Structural Determination via X-ray Crystallography for this compound

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides definitive information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. As no crystal structure for the title compound is currently known, this section discusses the general methodologies and considerations for its solid-state analysis.

Growing single crystals of sufficient quality for X-ray diffraction is a critical step. For urea derivatives, several common methodologies are employed. derpharmachemica.com

Slow Evaporation: This is the most common technique, where the compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol (B129727), ethanol, acetone, or ethyl acetate) and the solvent is allowed to evaporate slowly at a constant temperature. orientjchem.orgresearchgate.net

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small vial, which is then placed inside a larger sealed container with a more volatile solvent (the "anti-solvent"). Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial, as solvent-solute interactions can influence crystal packing and even lead to the formation of solvates. The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), which strongly dictates the resulting supramolecular structure.

Polymorphism: Many organic compounds, including substituted ureas, can crystallize in multiple distinct crystalline forms known as polymorphs. nih.gov These polymorphs have the same chemical composition but differ in their crystal lattice arrangement, leading to different physical properties such as melting point, solubility, and stability. A thorough polymorphic screen, involving crystallization from various solvents under different conditions (e.g., temperature, evaporation rate), would be necessary to identify the potential polymorphs of this compound. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to identify and characterize different polymorphic forms.

Co-crystallization: The urea functional group is well-known for its ability to form robust hydrogen-bonded networks, making it an excellent candidate for co-crystal engineering. nih.gov Co-crystals are crystalline structures containing two or more different molecular components in a stoichiometric ratio. By selecting appropriate co-formers (e.g., carboxylic acids, amides), it is possible to create novel solid forms with modified physical properties. researchgate.net The N-H donors and the C=O acceptor of the urea moiety can form predictable hydrogen-bonding patterns, such as the common amide-acid heterosynthon. researchgate.net Investigating the co-crystallization potential of this compound could be a fruitful avenue for tuning its solid-state properties. This is often explored through techniques like liquid-assisted grinding or solution crystallization with various co-formers. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline this compound

In the crystalline state, the supramolecular architecture of urea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. For this compound, a trisubstituted urea, the nature of these interactions is distinct from that of primary or secondary ureas. Due to the substitution pattern at the nitrogen atoms, this molecule possesses a single N-H proton (from the phenylurea moiety) available for hydrogen bonding as a donor. The potential hydrogen bond acceptors are the carbonyl oxygen and the methoxy oxygen.

The hydrogen bonding capabilities of trisubstituted ureas have been a subject of detailed investigation. Unlike N,N'-disubstituted ureas that can form well-defined, "ordered" hydrogen-bonded structures, such as bifurcated hydrogen bonds leading to linear chains, trisubstituted ureas are generally unable to form such highly organized networks. mdpi.comnih.gov Spectroscopic studies, particularly using infrared (IR) spectroscopy, have been instrumental in elucidating the hydrogen-bonding patterns in these compounds. mdpi.comresearchgate.net

While specific crystallographic data for this compound is not publicly available, the general characteristics of intermolecular interactions in analogous trisubstituted ureas can be summarized as follows:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bond | N-H (phenylurea) | O=C (carbonyl) | 2.8 - 3.2 | Primary driving force for self-assembly |

| van der Waals Forces | Phenyl & Benzyl (B1604629) rings | Phenyl & Benzyl rings | > 3.4 | Contribution to close packing |

| π-π Stacking | Phenyl & Benzyl rings | Phenyl & Benzyl rings | 3.3 - 3.8 | Potential for stabilizing interactions |

Conformational Dynamics and Isomerism of this compound

The conformational flexibility of this compound arises from the potential for rotation around several single bonds within its structure. These rotations give rise to different rotational isomers (rotamers) and define the molecule's energetic landscape.

Rotational Isomerism and Energetic Landscapes of this compound

The key rotational degrees of freedom in this compound are associated with the following bonds:

C(carbonyl)-N(phenyl) bond: Rotation around this bond is generally hindered in urea derivatives due to the partial double bond character arising from resonance. This restricted rotation can lead to distinct syn and anti conformations. Computational studies on similar urea derivatives have shown that the energy barrier for this rotation is typically in the range of 8-10 kcal/mol. researchgate.net

N-O(methoxy) bond: Rotation around the N-O bond in hydroxylamine (B1172632) derivatives also has a significant energy barrier. Studies have reported barriers of approximately 15 kcal/mol for this rotation, with a notable contribution from non-bonded interactions in the transition state. rsc.org

N-C(benzyl) bond: The rotation of the benzyl group is generally less hindered compared to the C-N and N-O bonds. However, steric interactions between the benzyl group and the rest of the molecule can influence the preferred conformations.

Aryl-N and Aryl-C bonds: Rotation of the phenyl and 4-methylbenzyl groups around their respective bonds connecting them to the urea core is also possible. The barriers for aryl group rotation are typically lower than for the C-N amide bond rotation. nih.gov

The interplay of these rotational barriers creates a complex potential energy surface with several local minima corresponding to different stable conformers. The relative energies of these conformers will determine their population at a given temperature.

A summary of typical rotational energy barriers for relevant bonds in similar molecular fragments is provided in the table below:

| Bond | Type of Rotation | Typical Energy Barrier (kcal/mol) | Reference |

| C(carbonyl)-N | Amide bond rotation | 8 - 10 | researchgate.net |

| N-O | Hydroxylamine N-O bond rotation | ~15 | rsc.org |

| Aryl-N/C | Phenyl/Benzyl group rotation | 2 - 6 | researchgate.netnih.gov |

Chiral Recognition and Enantioselective Properties of this compound (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in isolation, it does not exhibit enantioselective properties.

However, the field of supramolecular chemistry has demonstrated that achiral molecules can participate in chiral recognition events. nih.gov This can occur through the formation of diastereomeric complexes with chiral molecules, where the different spatial arrangements lead to different interaction energies. Urea derivatives are well-known for their ability to form strong hydrogen bonds, which can be a key factor in molecular recognition. nih.gov

While there is no specific research indicating that this compound has been used for chiral recognition, it is theoretically possible that it could interact differently with the enantiomers of a chiral guest molecule. Such recognition would likely involve the formation of a supramolecular assembly where the achiral urea derivative adopts a chiral conformation upon binding to the chiral guest, a phenomenon known as induced chirality. The specificity of the hydrogen bonding and steric interactions within such a complex could lead to a preference for one enantiomer over the other.

The potential for an achiral molecule like this compound to be involved in enantioselective processes would depend on several factors, including:

The nature of the chiral analyte.

The solvent, which can mediate or compete with the intermolecular interactions.

The formation of well-defined host-guest complexes.

Currently, there is no documented evidence of this compound exhibiting chiral recognition or being applied in enantioselective separations or catalysis. Therefore, this section remains a theoretical consideration based on the known properties of urea-containing compounds.

Computational and Theoretical Investigations of 1 Methoxy 1 4 Methylbenzyl 3 Phenylurea

Quantum Chemical Calculations on 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea

Quantum chemical calculations are essential theoretical methods used to predict the properties and reactivity of molecules. These calculations, often employing Density Functional Theory (DFT), provide insights into the electronic behavior and structural characteristics of a compound. However, specific studies applying these methods to this compound are not present in the surveyed literature.

Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors for this compound

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of chemical stability. From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to predict how the molecule will interact in chemical reactions.

No published data were found for the HOMO-LUMO energies or reactivity descriptors for this compound.

Table 1: Hypothetical Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as no specific data has been published.)

| Parameter | Symbol | Formula | Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Global Hardness | η | (I - A) / 2 | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) of this compound and Validation

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. DFT methods can calculate the vibrational frequencies (IR), nuclear magnetic shielding constants (NMR), and electronic transitions (UV-Vis). This comparison helps confirm the molecular structure and provides a deeper understanding of its spectroscopic signatures.

No computational studies predicting the NMR, IR, or UV-Vis spectra of this compound could be located.

Conformational Analysis and Energy Minimization of this compound Using DFT

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. By rotating the molecule around its single bonds and calculating the potential energy at each step, a potential energy surface can be mapped. DFT is used to optimize the geometry of these conformers to find the lowest energy (most stable) structures.

No specific conformational analysis or energy minimization studies for this compound have been published.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations model the physical movements of atoms and molecules over time. This technique provides detailed information on the dynamic behavior of a compound, such as its interactions with its environment.

Simulation of this compound Behavior in Various Solvent Environments

MD simulations can be used to study how a solute (in this case, this compound) behaves in different solvents. This includes analyzing solvation shells, diffusion rates, and the influence of the solvent on the compound's conformational preferences.

There are no available research articles detailing MD simulations of this compound in any solvent environment.

Intermolecular Interaction Dynamics of this compound with Model Substrates

These simulations investigate how the compound interacts with other molecules or biological targets. By modeling the forces between the molecules, researchers can predict binding affinities, interaction sites, and the dynamics of complex formation, which is crucial for applications like drug design.

No studies on the intermolecular interaction dynamics of this compound with any model substrates were found in the public domain.

In Silico Ligand-Based and Structure-Based Modeling for this compound (Non-Clinical Context)

Despite the lack of specific data for this compound, a general overview of the methodologies that would be applied in such an investigation can be described.

Molecular Docking Studies with Theoretical Biological Targets or Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve identifying potential biological targets, such as protein kinases or other enzymes, and computationally modeling the interaction between the compound and the target's binding site. The results of such studies are typically presented as docking scores, which estimate the binding affinity, and a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

A hypothetical data table for such a study is presented below to illustrate how results would be displayed.

| Theoretical Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protein Kinase A | Data Not Available | Data Not Available | Data Not Available |

| Cyclooxygenase-2 | Data Not Available | Data Not Available | Data Not Available |

| Tumor Necrosis Factor-alpha | Data Not Available | Data Not Available | Data Not Available |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogs

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure. For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

Pharmacophore modeling, a related technique, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for analogs of this compound would highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and other features necessary for interaction with a target receptor.

A representative data table for a hypothetical QSAR study is shown below.

| Analog | Molecular Weight | LogP | Polar Surface Area | Predicted Activity (IC50, µM) |

| Analog 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Analog 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Analog 3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Mechanistic Research on Molecular Interactions of 1 Methoxy 1 4 Methylbenzyl 3 Phenylurea Non Clinical Focus

In Vitro Biochemical Investigations of 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea

Enzyme Inhibition or Modulation Studies of this compound (in vitro, theoretical, or non-human enzymes)

No publicly available studies have reported on the enzymatic inhibition or modulation properties of this compound. Research in this area would involve screening the compound against a panel of enzymes to identify potential targets. Phenylurea derivatives, as a broad class of compounds, have been investigated for their inhibitory effects on various enzymes, but specific data for this compound is not available.

A hypothetical data table for such studies is presented below to illustrate how findings would be reported.

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | Assay Type | IC₅₀ / Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| Enzyme A | e.g., Fluorometric | Data Not Available | e.g., Competitive |

| Enzyme B | e.g., Colorimetric | Data Not Available | e.g., Non-competitive |

Receptor Binding and Allosteric Modulation Assays for this compound (in vitro, non-human, or theoretical systems)

Information regarding the receptor binding affinity or allosteric modulation capabilities of this compound is currently absent from scientific literature. Such investigations would typically employ radioligand binding assays or functional assays using cell lines expressing specific receptors to determine the compound's affinity (Kᵢ or Kₔ) and efficacy (EC₅₀ or IC₅₀).

A sample data table for reporting such findings is provided below for illustrative purposes.

Table 2: Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Assay Type | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |

|---|---|---|---|

| Receptor X | e.g., Radioligand Displacement | Data Not Available | Data Not Available |

| Receptor Y | e.g., [³⁵S]GTPγS Binding | Data Not Available | Data Not Available |

Cellular Mechanism of Action Studies for this compound (Non-Clinical Cell Lines)

Investigation of Intracellular Signaling Pathway Modulation by this compound

There are no published studies that have investigated the effects of this compound on intracellular signaling pathways in non-clinical cell lines. Research in this area would involve treating various cell lines with the compound and analyzing changes in the phosphorylation status or expression levels of key signaling proteins (e.g., via Western blotting or proteomic analysis) to identify modulated pathways.

Cellular Permeability and Subcellular Localization Studies of this compound (in vitro)

Experimental data on the cellular permeability and subcellular localization of this compound is not available. These studies would typically utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay to assess its ability to cross cell membranes. Subcellular localization would be investigated using techniques like fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical detection.

Exploration of Non-Covalent Interactions and Supramolecular Assembly with this compound

There is a lack of research on the non-covalent interactions and potential for supramolecular assembly of this compound. Such studies would involve techniques like X-ray crystallography to understand its solid-state packing and hydrogen bonding networks, Nuclear Magnetic Resonance (NMR) spectroscopy to study interactions in solution, and computational modeling to predict its conformational preferences and intermolecular interactions.

Host-Guest Chemistry and Complex Formation Involving this compound

The structural features of this compound suggest its potential participation in host-guest interactions, acting as either a host or a guest molecule. The urea (B33335) moiety is a well-known functional group capable of forming strong hydrogen bonds through its N-H donors and carbonyl (C=O) acceptor. This allows for the potential binding of complementary guest molecules that can participate in hydrogen bonding.

The methoxy (B1213986) group (-OCH3) can also act as a hydrogen bond acceptor. Its presence may influence the solubility and electronic properties of the molecule, which in turn can affect its binding affinities in different solvent environments.

Hypothetical complex formation could involve:

Anion Binding: The N-H groups of the urea can act as hydrogen bond donors to form complexes with various anions.

Cation-π Interactions: The electron-rich aromatic rings could interact with cations.

Inclusion Complexes: The entire molecule or parts of it, like the 4-methylbenzyl group, could be included in the cavity of a macrocyclic host.

Table 1: Potential Non-Covalent Interactions of this compound in Host-Guest Systems

| Interacting Moiety of the Compound | Potential Non-Covalent Interaction | Possible Guest/Host Partner |

| Urea N-H groups | Hydrogen Bonding (Donor) | Anions, Carbonyl groups |

| Urea C=O group | Hydrogen Bonding (Acceptor) | N-H or O-H groups |

| Phenyl and Benzyl (B1604629) Rings | π-π Stacking, Hydrophobic Interactions | Aromatic molecules, Macrocycles |

| Methoxy Group (-OCH3) | Hydrogen Bonding (Acceptor) | O-H or N-H groups |

Self-Assembly and Supramolecular Architectures Driven by this compound

The same non-covalent interactions that drive host-guest chemistry can also lead to the self-assembly of this compound into larger, ordered supramolecular architectures. The directionality and strength of the hydrogen bonds originating from the urea group are often key drivers in the formation of predictable patterns in the solid state and sometimes in solution.

Urea derivatives are well-documented to form one-dimensional hydrogen-bonded chains or tapes. In the case of this compound, the two N-H groups and the carbonyl oxygen can engage in intermolecular hydrogen bonding, leading to the formation of linear or zigzag chains.

The bulky aromatic substituents (phenyl and 4-methylbenzyl) would be positioned on the periphery of these hydrogen-bonded chains. The final three-dimensional packing of these chains would then be influenced by weaker forces such as van der Waals interactions, and potentially C-H···π interactions involving the aromatic rings. The asymmetry of the substitution on the urea nitrogens could lead to more complex packing arrangements compared to symmetrically substituted ureas.

Table 2: Summary of Potential Supramolecular Synthons for this compound

| Supramolecular Synthon | Description | Driving Interaction(s) | Resulting Architecture |

| Urea Tape/Chain | Linear or zigzag assembly of molecules. | N-H···O=C Hydrogen Bonding | 1D Chains |

| Aromatic Stacking | Face-to-face or edge-to-face arrangement of phenyl/benzyl rings. | π-π Interactions | 3D Packing of Chains |

| C-H···π Interactions | Interaction of C-H bonds with the π-system of aromatic rings. | Weak Hydrogen Bonding | 3D Packing of Chains |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methoxy 1 4 Methylbenzyl 3 Phenylurea Derivatives

Systematic Design and Synthesis of 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea Analogs

The systematic design and synthesis of analogs of this compound involve targeted modifications at three primary regions of the molecule: the methoxy-substituted phenyl ring, the 4-methylbenzyl moiety, and the urea (B33335) linkage. These modifications aim to probe the chemical space around the lead compound to understand the structural requirements for its biological activity.

Modifications on the methoxy-substituted phenyl ring are crucial for understanding the electronic and steric requirements for optimal interaction with its biological target. The position and nature of the substituent on this ring can significantly influence the compound's activity.

Initial synthetic strategies would involve the preparation of a variety of analogs with different substituents on the phenyl ring. This can be achieved by reacting appropriately substituted anilines with a suitable isocyanate precursor of the 4-methylbenzylamine (B130917) fragment. For instance, analogs with electron-donating groups (e.g., hydroxyl, alkyl) and electron-withdrawing groups (e.g., halo, nitro, cyano) at the ortho, meta, and para positions relative to the urea linkage would be synthesized. mdpi.com The introduction of a methoxy (B1213986) group, in particular, has been shown in other classes of compounds to have varied effects on biological activity, sometimes reducing or altering it depending on its position. nih.gov

The general synthetic approach often involves the reaction of a substituted phenyl isocyanate with N-(4-methylbenzyl)methoxyamine. Alternatively, a substituted aniline (B41778) can be reacted with a carbonylating agent like triphosgene (B27547) to form an in situ isocyanate, which is then treated with N-(4-methylbenzyl)methoxyamine. mdpi.com

Table 1: Representative Analogs with Modifications on the Methoxy-substituted Phenyl Ring

| Compound ID | R1 | R2 | R3 |

|---|---|---|---|

| Parent | H | OCH3 | H |

| Analog A | OCH3 | H | H |

| Analog B | H | H | OCH3 |

| Analog C | H | Cl | H |

| Analog D | H | NO2 | H |

| Analog E | H | OH | H |

Note: This table represents hypothetical analogs for SAR exploration.

Synthetic routes to these analogs would typically involve the reaction of phenyl isocyanate with a series of structurally diverse N-substituted methoxyamines. For example, analogs could be prepared with different substituents at the para position of the benzyl (B1604629) ring, such as chloro, fluoro, trifluoromethyl, or methoxy groups. Furthermore, the methyl group could be moved to the ortho or meta positions to investigate steric effects. The entire 4-methylbenzyl group could also be replaced with other functionalities like a naphthylmethyl, pyridylmethyl, or a simple alkyl chain to assess the importance of the aromatic ring and its specific substitution pattern. researchgate.net

Table 2: Representative Analogs with Variations on the 4-Methylbenzyl Moiety

| Compound ID | Ar |

|---|---|

| Parent | 4-Methylbenzyl |

| Analog F | Benzyl |

| Analog G | 4-Chlorobenzyl |

| Analog H | 4-Methoxybenzyl |

| Analog I | 2-Methylbenzyl |

| Analog J | Naphthylmethyl |

Note: This table represents hypothetical analogs for SAR exploration.

The urea linkage is a central component of the molecule, known for its ability to form hydrogen bonds with biological targets. mdpi.com Derivatization of this linkage and the adjacent nitrogen substituents can provide valuable insights into the binding mode and stability of the compound.

Table 3: Representative Analogs with Derivatization of the Urea Linkage

| Compound ID | Linkage | N-Substituent (on phenyl side) |

|---|---|---|

| Parent | -NH-CO-NH- | H |

| Analog K | -NH-CS-NH- | H |

| Analog L | -NH-CO-N(CH3)- | H |

| Analog M | -N(CH3)-CO-NH- | H |

Note: This table represents hypothetical analogs for SAR exploration.

Quantitative and Qualitative SAR Analysis of this compound Derivatives

Quantitative and qualitative SAR analyses are employed to establish a relationship between the chemical structure of the synthesized analogs and their biological activity. These analyses help in identifying the key structural features that govern the compound's potency and in developing predictive models for designing more effective derivatives.

The synthesized analogs of this compound would be subjected to in vitro assays to determine their ability to modulate a specific biological target. The resulting activity data, often expressed as IC50 or EC50 values, are then correlated with the structural modifications.

For instance, a series of diaryl urea derivatives have been evaluated for their antitumor activity, with modifications on the linker group between the two aryl rings showing significant effects on potency. nih.gov Compounds with rigid linkers like vinyl, ethynyl, and phenyl groups demonstrated notable inhibitory activity against various cancer cell lines. nih.gov In the context of this compound, a similar approach could reveal that the electronic nature of the substituent on the methoxy-phenyl ring is a critical determinant of activity. For example, it might be found that electron-withdrawing groups at the para-position enhance activity, suggesting a specific electronic interaction with the target protein.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to develop mathematical models that correlate physicochemical properties (descriptors) of the molecules with their biological activity. ddg-pharmfac.netchemmethod.com These models can help in predicting the activity of yet unsynthesized compounds, thereby guiding further optimization efforts. nih.gov For example, a QSAR model might reveal a positive correlation between the hydrophobicity of the substituent on the 4-methylbenzyl ring and the observed biological activity, up to a certain limit.

Table 4: Hypothetical In Vitro Activity Data for SAR Analysis

| Compound ID | Modification | IC50 (µM) |

|---|---|---|

| Parent | None | 5.0 |

| Analog C | 4-Chloro on phenyl ring | 1.2 |

| Analog D | 4-Nitro on phenyl ring | 0.8 |

| Analog G | 4-Chloro on benzyl ring | 3.5 |

| Analog K | Thiourea linkage | 15.0 |

Note: This table presents hypothetical data to illustrate the process of SAR analysis.

Based on the SAR data, a pharmacophore model for this class of compounds can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.

For this compound and its analogs, the key pharmacophoric elements might include:

An aromatic ring with a specific substitution pattern (the methoxy-phenyl ring) that acts as a recognition element.

A hydrogen bond donor and acceptor unit (the urea linkage) crucial for anchoring the molecule in the binding site of the target.

A second hydrophobic/aromatic region (the 4-methylbenzyl moiety) that may engage in van der Waals or pi-stacking interactions.

The identification of these key elements is vital for the rational design of new analogs with improved affinity and selectivity. For example, if the methoxy group is found to be a critical hydrogen bond acceptor, its replacement with other groups that can perform a similar function would be a logical step in the design of new compounds. Similarly, understanding the spatial relationship between the two aromatic rings and the urea linker can guide the synthesis of conformationally constrained analogs to lock the molecule in its bioactive conformation.

SPR Studies of this compound and its Derivatives (Non-Clinical Focus)

The structure-property relationships (SPR) of this compound and its derivatives are fundamentally governed by the interplay of various functional groups within the molecule. These include the methoxy group, the 4-methylbenzyl moiety, and the phenylurea backbone. The inherent polarity, hydrogen-bonding capabilities, and steric factors associated with these groups dictate the compound's spectroscopic characteristics and its propensity for self-organization into larger assemblies.

Relationship between Structural Changes and Spectroscopic Signatures

The spectroscopic signatures of this compound and its analogs are highly sensitive to their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment and bonding within these molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic peaks that confirm the presence of its key structural components. Notably, signals corresponding to the methoxy and methylbenzyl groups are observed. For the parent compound, peaks have been reported at chemical shifts (δ) of approximately 7.34 ppm (doublet, 1H), 7.17 ppm (multiplet, 2H), 3.84 ppm (singlet, 3H, corresponding to the methoxy group), and 3.05 ppm (singlet, 6H, which may represent the methyl group protons and other protons in the benzyl moiety) nih.gov.

Structural modifications to the aromatic rings would be expected to induce predictable shifts in the NMR spectrum. The introduction of electron-donating or electron-withdrawing substituents on either the phenyl or benzyl ring would alter the electron density around the neighboring protons, leading to changes in their chemical shifts. For instance, an electron-withdrawing group on the phenyl ring would likely cause a downfield shift of the aromatic proton signals due to deshielding effects.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorbance in the region of 1650–1700 cm⁻¹, which is indicative of the urea carbonyl (C=O) stretching vibration nih.gov. The position and intensity of this band are influenced by hydrogen bonding. In N,N',N'-trisubstituted ureas, where the potential for extensive hydrogen-bonded networks is altered compared to disubstituted ureas, the IR spectra can reveal different states of hydrogen bonding. For instance, free urea carbonyl groups typically show a stretching frequency around 1660 cm⁻¹, while hydrogen-bonded carbonyls in a "disordered" state appear around 1620 cm⁻¹ nih.govresearchgate.net. The precise frequency of the C=O stretch in this compound can therefore provide information about the extent and nature of intermolecular hydrogen bonding in the solid state or in solution.

Changes in substitution on the aromatic rings can also affect the N-H stretching vibrations, which are typically observed in the region of 3200-3400 cm⁻¹. The frequency of the N-H stretch is sensitive to hydrogen bonding, with lower frequencies indicating stronger hydrogen bonds.

| Compound | Modification | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| This compound | Parent Compound | ~3.84 (s, 3H, -OCH₃), ~3.05 (s, 3H, -CH₃) | ~1650-1700 (C=O stretch) |

| Hypothetical Derivative 1 | Electron-withdrawing group on phenyl ring (e.g., -NO₂) | Aromatic protons shifted downfield | C=O and N-H stretch frequencies may shift due to altered hydrogen bonding |

| Hypothetical Derivative 2 | Electron-donating group on benzyl ring (e.g., -OCH₃) | Benzyl and aromatic protons shifted upfield | Minimal change in C=O stretch unless crystal packing is significantly altered |

Influence of Molecular Structure on Self-Assembly and Material Properties

The self-assembly of urea derivatives is a well-established phenomenon driven primarily by the formation of strong and directional N-H···O=C hydrogen bonds. In the case of this compound, which is an N,N',N'-trisubstituted urea, the hydrogen bonding patterns are different from the more commonly studied N,N'-disubstituted ureas. The presence of only one N-H proton limits the formation of the classic bifurcated hydrogen bond arrays that lead to one-dimensional tapes in many disubstituted ureas.

Substituents on the aromatic rings can significantly modulate these self-assembly processes. For example, the introduction of groups capable of participating in other non-covalent interactions, such as halogen bonding or π-π stacking, could lead to more complex and robust supramolecular structures. The interplay between hydrogen bonding and these weaker interactions is a key aspect of crystal engineering.

The self-assembly behavior of these molecules can lead to the formation of various materials with distinct properties, such as gels or crystalline solids. The gelation of organic solvents by small molecules is often the result of the formation of a three-dimensional network of self-assembled fibers, which immobilizes the solvent. The ability of a this compound derivative to act as a gelator would depend on a delicate balance of intermolecular forces that favor anisotropic growth into fibers over isotropic crystal growth.

| Structural Feature | Influence on Self-Assembly | Potential Material Properties |

|---|---|---|

| Single N-H Donor | Prevents classic urea tape formation; allows for simpler hydrogen-bonded chains. | Potentially different crystal packing motifs compared to disubstituted ureas. |

| Bulky Substituents (4-methylbenzyl, methoxy) | Steric hindrance can influence the geometry of hydrogen bonds and overall molecular packing. | May lead to the formation of porous crystalline structures or affect solubility. |

| Aromatic Rings | Can participate in π-π stacking interactions, providing additional stability to the assembled structure. | Influences the electronic properties of the resulting materials. |

| Substituents on Aromatic Rings | Can introduce additional non-covalent interactions (e.g., halogen bonding) and modify hydrogen bond strength. | Can be used to tune the material properties, such as gelation ability or crystal morphology. |

Analytical Methodologies for 1 Methoxy 1 4 Methylbenzyl 3 Phenylurea in Research Matrices

Chromatographic Techniques for Analysis and Purification of 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea

Chromatography is a fundamental tool for the separation, identification, and purification of substituted urea (B33335) compounds. The selection of a specific technique depends on the compound's physicochemical properties, the complexity of the matrix, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of urea derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. For this compound, which possesses aromatic rings and a polar urea functional group, reversed-phase HPLC (RP-HPLC) is a highly suitable approach.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, would be used. The separation is achieved by eluting the compound with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution conditions can be optimized to achieve adequate retention and sharp, symmetrical peaks. The use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be considered to increase analyte retention if needed. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the aromatic rings exhibit strong absorbance. For complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity. nih.govresearchgate.net

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides nonpolar stationary phase for reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar mobile phase to elute the analyte. The organic-to-aqueous ratio is adjusted for optimal retention. |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used to separate compounds with a wide range of polarities and to reduce run times. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the mobile phase and affects separation efficiency and analysis time. |

| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times and improve peak shape. |

| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the system. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance across a range of wavelengths to detect and quantify the analyte. |

| Detection Wavelength | ~254 nm or λmax | Selected based on the UV absorbance maxima of the compound's chromophores (phenyl rings). |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, direct GC analysis of many urea derivatives, including this compound, can be challenging. chromforum.org Due to their polarity and potential for thermal degradation at the high temperatures required for volatilization, these compounds may exhibit poor peak shape or decompose in the GC inlet or column. chromforum.org

To overcome these limitations, derivatization is often employed. chemrxiv.org This process chemically modifies the analyte to increase its volatility and thermal stability. For urea-containing compounds, common derivatization approaches include reaction with reagents like trifluoroacetic anhydride (B1165640) (TFA) to form a more volatile derivative. nih.govoup.com Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. nih.gov The choice of a relatively nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typical for the separation of such derivatives.

Table 2: Potential Derivatization Strategies for GC Analysis

| Derivatizing Agent | Resulting Derivative | Rationale |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl derivative | Masks polar N-H groups, increasing volatility and thermal stability. nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Replaces active hydrogens with TMS groups, reducing polarity and enhancing volatility. |

| Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Dimethylaminomethylene derivative | Creates a stable derivative suitable for GC analysis of ureas. chromforum.org |

The structure of this compound contains a nitrogen atom bonded to three different substituents (a methoxy (B1213986) group, a 4-methylbenzyl group, and the phenylurea carbonyl moiety), making it a potential chiral center. If the compound exists as a stable pair of enantiomers, their separation and quantification may be necessary.

Chiral separation can be achieved using specialized chromatographic techniques. Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, chiral selectors can be added to the mobile phase in standard HPLC or to the buffer in Capillary Electrophoresis (CE). researchgate.net For instance, cyclodextrin (B1172386) derivatives are often used as chiral selectors in CE to achieve baseline separation of stereoisomers. researchgate.net The development of such a method would require screening various CSPs or chiral selectors to find conditions that provide adequate resolution between the enantiomers of this compound.

Quantitative Spectrometric Techniques for this compound

Spectrometric methods are indispensable for the quantification and structural elucidation of chemical compounds. These techniques are often used in conjunction with chromatographic separation for enhanced specificity.

UV-Visible spectroscopy is a straightforward and robust technique for quantifying compounds that contain chromophores—parts of a molecule that absorb light in the UV-Vis region. The structure of this compound contains two phenyl rings and a carbonyl group, which act as chromophores. These moieties are expected to exhibit strong absorbance in the ultraviolet range, typically between 200 and 300 nm, due to π → π* electronic transitions. researchgate.netresearchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This method is widely used as a detection principle in HPLC and for concentration measurements of purified samples. The specific λmax for this compound would be determined experimentally by scanning a solution of the pure compound across the UV spectrum.

Table 3: Expected UV-Visible Absorption Characteristics

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Phenyl Rings | π → π | 200 - 280 |

| Carbonyl Group (C=O) | n → π | 270 - 300 |

Mass spectrometry (MS) is a highly sensitive and selective analytical technique used for identifying and quantifying compounds at trace levels. When coupled with a chromatographic inlet (LC or GC), it provides definitive structural information and allows for the analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for quantifying low levels of organic molecules in research matrices. researchgate.netbioanalysis-zone.com The compound would first be separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would likely be effective, generating the protonated molecular ion [M+H]⁺. In the tandem MS setup, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), exceptional selectivity and sensitivity can be achieved, minimizing interferences from the matrix. nih.gov This approach is invaluable for trace analysis and for identifying metabolites by detecting mass shifts corresponding to metabolic transformations. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Following successful separation by GC (likely after derivatization), the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). chemrxiv.org EI is a high-energy process that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum serves as a chemical "fingerprint," with the pattern of fragment ions used for unambiguous identification by comparison to spectral libraries or by interpretation. GC-MS is particularly useful for identifying unknown degradation products or metabolites in a sample, as the fragmentation patterns provide rich structural information. escholarship.org

Table 4: Mass Spectrometry Approaches for the Analysis of this compound

| Technique | Ionization Method | Typical Application | Advantages |

| LC-MS/MS | Electrospray (ESI) | Quantitative trace analysis, metabolite identification | High sensitivity and selectivity, applicable to non-volatile compounds, no derivatization needed. nih.gov |

| GC-MS | Electron Ionization (EI) | Identification of unknowns, structural elucidation | Provides detailed, reproducible fragmentation patterns for library matching; high chromatographic resolution. chemrxiv.org |

Sample Preparation and Extraction Methodologies for Research Applications of this compound

The accurate quantification of this compound in various research matrices, such as plasma, serum, and tissue homogenates, is contingent upon effective and reproducible sample preparation. The primary objectives of these methodologies are to isolate the analyte from endogenous interferences, concentrate it to a level suitable for the sensitivity of the analytical instrument, and present it in a solvent compatible with the detection system. Given the structural characteristics of this compound, which includes both lipophilic (aromatic rings) and polar (urea, methoxy groups) moieties, standard extraction techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly applicable.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a compound like this compound, which is expected to be relatively non-polar, LLE serves as a robust method for extraction from aqueous biological fluids.

The general purification process for urea derivatives often involves dissolving the compound in a water-immiscible solvent followed by an aqueous wash, establishing LLE as a foundational technique. google.com The selection of an appropriate organic solvent is critical. Solvents such as ethyl acetate, dichloromethane (B109758), and methyl tert-butyl ether (MTBE) are common choices for compounds of intermediate polarity. Optimization of the extraction process typically involves adjusting the pH of the aqueous sample. Since the urea functional group is weakly basic, acidification of the sample matrix can ensure the analyte is in a neutral form, thereby maximizing its partition into the organic phase.

A typical research protocol would involve the addition of the organic solvent to the biological sample (e.g., plasma), followed by vigorous mixing (vortexing) to facilitate analyte transfer. After centrifugation to separate the layers, the organic phase is collected and evaporated to dryness. The residue is then reconstituted in a solvent suitable for the analytical instrument, such as a mobile phase for liquid chromatography.

Table 1: Hypothetical Optimization of LLE Recovery for this compound from Human Plasma

| Extraction Solvent | Sample pH | % Recovery (Mean) | % RSD (n=5) |

| Dichloromethane | 7.4 | 75.2 | 6.8 |

| Ethyl Acetate | 7.4 | 88.6 | 4.5 |

| Ethyl Acetate | 5.0 | 94.3 | 3.1 |

| MTBE | 7.4 | 85.1 | 5.2 |

| MTBE | 5.0 | 91.5 | 3.9 |

This table presents hypothetical data for illustrative purposes, demonstrating a typical solvent screening and pH optimization workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a preferred method for sample preparation due to its efficiency, selectivity, and potential for automation. It involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

For this compound, a reversed-phase SPE sorbent, such as octadecyl-bonded silica (B1680970) (C18) or a polymeric sorbent, would be a suitable choice. The mechanism relies on the partitioning of the lipophilic parts of the analyte from the aqueous sample onto the non-polar stationary phase.

The SPE process consists of four key steps:

Conditioning: The sorbent is treated first with a strong solvent like methanol and then with an equilibration buffer (e.g., water or a weak buffer) to activate the stationary phase.

Loading: The pre-treated biological sample is passed through the cartridge. The analyte and some endogenous compounds are retained on the sorbent.

Washing: A weak organic solvent mixture (e.g., 5-10% methanol in water) is used to rinse the cartridge, removing hydrophilic interferences while the analyte remains bound.

Elution: A strong organic solvent, such as methanol, acetonitrile, or a mixture thereof, is used to desorb the analyte from the sorbent, yielding a clean, concentrated extract.

Table 2: Illustrative Performance of a Developed SPE Method for this compound

| Parameter | Sorbent Type | Elution Solvent | % Recovery (Mean) | % RSD (n=5) | Matrix Effect (%) |

| Optimized Method | Polymeric Reversed-Phase | Acetonitrile | 97.8 | 2.5 | -4.2 |

This table shows representative performance data for a hypothetical, optimized SPE method, indicating high recovery and minimal ion suppression (matrix effect) in a mass spectrometry-based assay.

Exploratory Research Applications and Potential Scientific Utility of 1 Methoxy 1 4 Methylbenzyl 3 Phenylurea Non Clinical

Application of 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea as a Chemical Probe in Biochemical Systems

Use in In Vitro Enzyme Activity Assays and Ligand-Binding Studies

There is no specific information available in the search results regarding the application of this compound in in vitro enzyme activity assays or ligand-binding studies.

Investigation of this compound as a Tool for Pathway Elucidation

No studies were found that investigate the use of this compound as a tool for elucidating biological pathways.

Potential in Material Science and Supramolecular Chemistry Research

Investigation of this compound in Organic Electronics (e.g., OLEDs)

The search did not yield any research on the investigation or application of this compound in the field of organic electronics, including Organic Light Emitting Diodes (OLEDs).

Role of this compound in Supramolecular Assemblies and Crystal Engineering

There is no available information on the role of this compound in the formation of supramolecular assemblies or its use in crystal engineering.

Evaluation of this compound as a Corrosion Inhibitor